molecular formula C14H16N2O2S B230829 4-ethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide

4-ethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide

Cat. No. B230829
M. Wt: 276.36 g/mol
InChI Key: FVPLIQCHYRECFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide, also known as EPM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of 4-ethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is not fully understood, but it is believed to involve the modulation of calcium channels and the inhibition of glutamate release. These effects may be mediated by the interaction of 4-ethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide with specific receptors in the nervous system, although further research is needed to fully elucidate the mechanism of action.
Biochemical and Physiological Effects
4-ethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has been found to have a range of biochemical and physiological effects, including the modulation of calcium channels, the inhibition of glutamate release, and the reduction of oxidative stress. These effects make 4-ethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide a promising candidate for the treatment of neurological disorders, as well as other conditions such as diabetes and cancer.

Advantages And Limitations For Lab Experiments

One advantage of using 4-ethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide in lab experiments is its well-characterized mechanism of action and known biochemical and physiological effects. This makes it a useful tool for studying the nervous system and other biological processes. However, one limitation of using 4-ethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 4-ethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of the potential therapeutic applications of 4-ethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide for neurological disorders and other conditions. Additionally, further research is needed to fully elucidate the mechanism of action of 4-ethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide and its effects on the nervous system and other biological processes.

Synthesis Methods

4-ethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-methyl-2-pyridinylamine with 4-chlorobenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 4-methyl-2-pyridinylamine with 4-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amino group. Both of these methods have been used successfully to synthesize 4-ethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide with high yields.

Scientific Research Applications

4-ethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a range of effects on the nervous system, including the modulation of calcium channels and the inhibition of glutamate release. These effects make 4-ethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide a promising candidate for the treatment of neurological disorders such as epilepsy and Parkinson's disease.

properties

Product Name

4-ethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

4-ethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C14H16N2O2S/c1-3-12-4-6-13(7-5-12)19(17,18)16-14-10-11(2)8-9-15-14/h4-10H,3H2,1-2H3,(H,15,16)

InChI Key

FVPLIQCHYRECFC-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=C2)C

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=C2)C

Origin of Product

United States

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